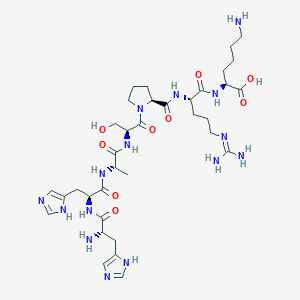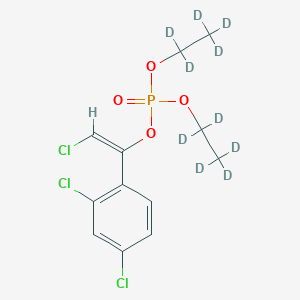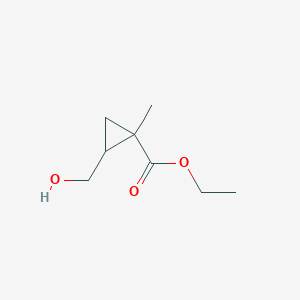
2-Amino-3-fluorobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-fluorobutanoic acid hydrochloride is a fluorinated amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluorobutanoic acid hydrochloride typically involves the fluorination of a suitable precursor, such as 2-Aminobutanoic acid. The reaction conditions often include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-fluorobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids. These products can be further utilized in various chemical and biological applications .
Aplicaciones Científicas De Investigación
2-Amino-3-fluorobutanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Amino-3-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of enzyme activity and receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-3-fluorobutanoic acid hydrochloride include:
- 2-Amino-4-fluorobutanoic acid
- 2-Amino-3-chlorobutanoic acid
- 2-Amino-3-bromobutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position enhances its stability, binding affinity, and selectivity compared to other halogenated analogs .
Propiedades
Fórmula molecular |
C4H9ClFNO2 |
|---|---|
Peso molecular |
157.57 g/mol |
Nombre IUPAC |
2-amino-3-fluorobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H |
Clave InChI |
LYBQWZVHXHCBOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)

![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)



![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)




